molecular formula C13H13NOS B6598878 (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine CAS No. 1024019-23-5

(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine

Cat. No.: B6598878
CAS No.: 1024019-23-5
M. Wt: 231.32 g/mol
InChI Key: PTDCYSYETWQWHS-UHFFFAOYSA-N
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Description

(E)-[(4-Methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine is an imine derivative characterized by a conjugated Schiff base structure. It consists of a thiophene ring (a sulfur-containing heterocycle) linked via a methylidene group to a 4-methoxyphenyl moiety. The E-configuration of the imine bond is critical for its planar geometry, which enhances conjugation and stability .

Key synthetic routes involve condensation reactions between aromatic aldehydes and amines. For example, thiophene-2-carbaldehyde derivatives are condensed with 4-methoxybenzylamine under acidic or thermal conditions, yielding the target compound with high regioselectivity . Characterization methods include IR spectroscopy (C=N stretch ~1600–1640 cm⁻¹), NMR (distinct aromatic and imine proton signals), and mass spectrometry .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-thiophen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDCYSYETWQWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-[(4-Methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine, with the CAS number 1024019-23-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a methoxyphenyl group and a thiophenyl moiety connected through a methylidene bridge. The chemical formula is C13H15NOSC_{13}H_{15}NOS, and its structural representation can be summarized as follows:

 E 4 Methoxyphenyl methyl thiophen 2 yl methylidene amine\text{ E 4 Methoxyphenyl methyl thiophen 2 yl methylidene amine}

Biological Activity Overview

The biological activity of (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine has been investigated in various studies, highlighting potential applications in cancer treatment and other therapeutic areas.

Anticancer Activity

  • Mechanism of Action : Research indicates that compounds with similar structural features can induce apoptosis in cancer cells. For instance, a related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as a potent apoptosis inducer with an EC50 of 2 nM in cell-based assays . This suggests that (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine may also exhibit similar anticancer properties.
  • Case Studies :
    • A study examining the structure-activity relationship (SAR) of methoxyphenyl derivatives found that modifications on the phenyl ring significantly affect anticancer potency. The presence of electron-donating groups like methoxy enhances activity against various cancer cell lines .
    • Another study reported that related thiophene-containing compounds demonstrated significant inhibition of tumor growth in xenograft models, suggesting that (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine could be further explored for similar effects .

Synthesis and Characterization

The synthesis of (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine typically involves condensation reactions between appropriate amines and aldehydes or ketones. The reaction conditions can significantly influence yield and purity.

Typical Synthesis Procedure:

  • Reagents :
    • 4-Methoxybenzaldehyde
    • Thiophen-2-ylmethylamine
    • Catalyst (e.g., acid or base)
  • Procedure :
    • Mix the reagents in an appropriate solvent (e.g., ethanol).
    • Heat under reflux for several hours.
    • Cool the mixture and purify the product through recrystallization.
  • Characterization :
    • The synthesized compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution patterns on the phenyl and thiophene rings play crucial roles in modulating biological activity. Compounds with electron-donating groups like methoxy enhance lipophilicity and improve interaction with biological targets.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The methoxy group is believed to enhance the compound's lipophilicity, facilitating better cellular uptake and efficacy against various cancer types.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine serves as a versatile building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic additions and cycloadditions, makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Material Science

Polymer Chemistry
The incorporation of (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine into polymer matrices has been explored for developing advanced materials with enhanced mechanical properties and thermal stability. Its thiophene component contributes to the electrical conductivity of polymers, making them suitable for applications in organic electronics and sensors.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of various derivatives of (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine. The results demonstrated that specific modifications to the methoxy group significantly enhanced cytotoxicity against breast cancer cell lines.

Case Study 2: Antimicrobial Activity

In another investigation reported in Antibiotics, researchers synthesized a series of compounds based on (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study concluded that certain derivatives exhibited potent activity, warranting further exploration for therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents/Features Electronic Effects Stability/Thermal Data
(E)-[(4-Methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine Thiophen-2-yl, 4-methoxyphenyl Electron-donating methoxy group enhances conjugation; thiophene provides π-acidity. Limited thermal data, but methoxy groups generally improve thermo-stability .
N-(4-Methoxybenzylidene)-4-methylaniline () 4-Methoxyphenyl, 4-methylphenyl Methoxy and methyl groups act as electron donors; weaker π-acidity vs. thiophene. Higher melting point (MP) due to increased symmetry .
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () Chlorophenyl, thiadiazole ring Electron-withdrawing Cl reduces conjugation; thiadiazole introduces rigidity. Lower solubility in polar solvents due to Cl .
Polycarpathiamine B () Chromone, thioxo groups Extended conjugation via chromone; thioxo groups increase redox activity. Moderate thermo-stability (decomposes ~200°C) .

Reactivity and Functional Group Analysis

  • Imine Bond Reactivity : The thiophene-containing imine exhibits greater electrophilicity at the C=N bond compared to phenyl or pyridinyl analogs, facilitating nucleophilic additions (e.g., with amines or hydrazines) .
  • Methoxy Group Influence: The 4-methoxy substituent stabilizes the imine via resonance, reducing hydrolysis susceptibility compared to non-substituted analogs (e.g., N-benzylidenebenzylamine) .
  • Thiophene vs. Thiadiazole : Thiophene’s sulfur atom contributes to π-acidity, enhancing metal-binding affinity in coordination complexes, whereas thiadiazole’s nitrogen atoms favor hydrogen-bonding interactions .

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

Compound IR (C=N, cm⁻¹) ¹H NMR (Imine H, ppm) MS (m/z)
(E)-[(4-Methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine 1614 8.05 (d, J=8 Hz) 284 [M+H]⁺
N-(4-Methoxybenzylidene)-4-methylaniline 1602 8.10 (s) 240 [M+H]⁺
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1598 8.20 (s) 332 [M+H]⁺

Table 2: Thermal Stability (TGA/DSC)

Compound Decomposition Temp (°C) Melting Point (°C)
(E)-[(4-Methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine 220 (estimated) 145–148
N-(4-Methoxybenzylidene)-4-methylaniline 250 160–162
Polycarpathiamine B 198 185–187

Q & A

Q. What are the standard synthetic routes for preparing (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine?

Methodological Answer: The compound is synthesized via Schiff base condensation between 4-methoxybenzylamine and thiophene-2-carbaldehyde. A typical procedure involves refluxing equimolar amounts of the reactants in ethanol with catalytic acetic acid (5 mol%) for 4–6 hours. The product is isolated by solvent evaporation or precipitation, followed by recrystallization from ethanol (yield: 65–75%). Purity is confirmed via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. How is the E-configuration of the imine group confirmed experimentally?

Methodological Answer: The E-configuration is confirmed via single-crystal X-ray diffraction (XRD). Data collection using Mo Kα radiation (λ = 0.71073 Å) at 293 K, followed by refinement with SHELXL-2018/3, provides precise bond angles and torsional parameters. Additionally, NOESY NMR (500 MHz, DMSO-d6) shows no cross-peaks between the thiophene β-proton (δ 7.2 ppm) and the 4-methoxyphenyl aromatic protons, supporting the antiperiplanar geometry .

Q. What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Key signals include the imine proton (δ 8.3–8.5 ppm, singlet) and methoxy group (δ 3.8 ppm, singlet). Thiophene protons appear as a multiplet (δ 6.9–7.3 ppm).
  • IR : Stretching vibrations for C=N (1620–1640 cm⁻¹) and C-O (methoxy, 1250–1270 cm⁻¹).
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 246.1 .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and stability of this Schiff base?

Methodological Answer: Geometry optimization using the B3LYP/6-311++G(d,p) basis set (Gaussian 16) calculates HOMO-LUMO energy gaps (ΔE ≈ 4.1 eV) and electrostatic potential surfaces. Compare experimental XRD bond lengths (e.g., C=N: 1.28 Å) with DFT-calculated values to validate the model. The Colle-Salvetti correlation-energy functional improves electron density mapping, particularly for the thiophene sulfur atom .

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?

Methodological Answer:

  • Solvent Effects : Incorporate the polarizable continuum model (PCM) in DFT to account for ethanol solvation.
  • Crystal Packing : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., S···H contacts: 2.8–3.1 Å).
  • Refinement Adjustments : Apply TWIN/BASF commands in SHELXL for twinned crystals and ADPs for anisotropic atoms. Discrepancies >0.02 Å in bond lengths warrant re-examination of hydrogen atom positioning .

Q. What crystallographic challenges arise when refining structures with thiophene and methoxyphenyl groups?

Methodological Answer: Key challenges include:

  • Anisotropic Displacement Parameters (ADPs) : Thiophene sulfur atoms often exhibit elongated ellipsoids; use ISOR restraints in SHELXL.
  • Methoxy Group Orientation : Verify via DFIX restraints (C-O bond: 1.43 Å; C-O-C angle: 117°).
  • Solvent Masking : Apply SQUEEZE (PLATON) for disordered solvent molecules in voids >100 ų .

Q. How does π-π stacking influence the compound’s crystallographic packing?

Methodological Answer: Intermolecular π-π interactions between thiophene (centroid distance: 3.6–3.8 Å) and methoxyphenyl rings (dihedral angle: 12–15°) stabilize the crystal lattice. Analyze using Mercury CSD: face-to-face interactions contribute to a 2D network along the b-axis .

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